Methyl tetradecanoate-D27

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

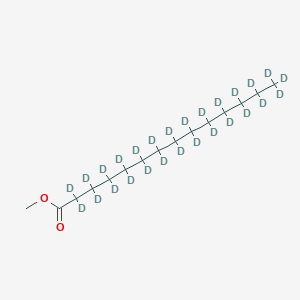

Structure

3D Structure

特性

分子式 |

C15H30O2 |

|---|---|

分子量 |

269.56 g/mol |

IUPAC名 |

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoate |

InChI |

InChI=1S/C15H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h3-14H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2 |

InChIキー |

ZAZKJZBWRNNLDS-NFTMZUINSA-N |

異性体SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC |

正規SMILES |

CCCCCCCCCCCCCC(=O)OC |

製品の起源 |

United States |

Foundational & Exploratory

What is Methyl tetradecanoate-D27 and its chemical properties

An in-depth examination of the chemical properties and applications of Methyl Tetradecanoate-D27, a crucial tool in quantitative mass spectrometry-based research and drug development.

Introduction

This compound is the deuterated form of methyl myristate, the methyl ester of myristic acid (tetradecanoic acid).[1] In this isotopic variant, 27 hydrogen atoms on the fatty acid chain have been replaced with deuterium. This stable isotope labeling makes it an invaluable internal standard for the precise quantification of its non-labeled counterpart, myristic acid methyl ester, in complex biological matrices using mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] Its near-identical chemical and physical properties to the endogenous analyte, combined with its distinct mass shift, allow for accurate correction of variations that can occur during sample preparation and analysis.

Chemical and Physical Properties

This compound is characterized by its high isotopic purity. The following table summarizes its key chemical and physical properties.

| Property | Value | Reference |

| Chemical Name | methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoate | [2] |

| Synonyms | Myristic acid methyl ester-D27, Methyl Myristate-D27 | [2] |

| CAS Number | 434349-93-6 | [2] |

| Molecular Formula | C₁₅H₃D₂₇O₂ | [2] |

| Molecular Weight | 269.56 g/mol | [2] |

| Appearance | Neat oil | [4] |

| Purity | ≥98% | [5] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₂₇) | [4] |

| Solubility | Soluble in DMF (30 mg/ml), DMSO (20 mg/ml), and Ethanol (30 mg/ml) | [4] |

| Storage | Store at -20°C for long-term stability (≥ 4 years) | [4] |

Synthesis

While specific, detailed protocols for the commercial synthesis of this compound are proprietary, the general approach involves the esterification of perdeuterated myristic acid with methanol. The synthesis of deuterated fatty acids can be achieved through methods such as H/D exchange reactions using deuterium oxide (D₂O) as the deuterium source and a metal catalyst.

A plausible synthetic route is illustrated in the diagram below.

Caption: General synthesis workflow for this compound.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analytical methods.[1][2]

Quantification of Myristic Acid and its Esters

Myristic acid is a saturated fatty acid with various biological roles, and its levels can be indicative of certain metabolic states or diseases. Accurate quantification of myristic acid and its esters in biological samples such as plasma, serum, tissues, and cell cultures is crucial for lipidomic studies. This compound serves as an ideal internal standard for this purpose due to its similar extraction and ionization efficiencies to the endogenous analyte, while being distinguishable by its higher mass.

Experimental Protocols

The following sections provide a generalized experimental protocol for the use of this compound as an internal standard for the quantification of myristic acid methyl ester in biological samples using GC-MS.

Sample Preparation and Lipid Extraction

-

Sample Collection: Collect biological samples (e.g., 100 µL of plasma).

-

Internal Standard Spiking: Add a known amount of this compound (e.g., 10 µL of a 1 mg/mL solution in hexane) to the sample.

-

Lipid Extraction: Perform a lipid extraction using a suitable method, such as the Folch or Bligh-Dyer method, which typically involves a chloroform/methanol mixture.

-

Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.

-

Collection: Carefully collect the organic phase containing the lipids.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, fatty acids are typically converted to their more volatile methyl esters.

-

Evaporation: Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Methylation: Add a methylation reagent, such as 14% boron trifluoride in methanol (BF₃-methanol).

-

Incubation: Heat the sample at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to ensure complete derivatization.

-

Extraction of FAMEs: After cooling, add water and a nonpolar solvent like hexane to extract the FAMEs.

-

Final Preparation: Collect the hexane layer containing the FAMEs and evaporate to a small volume for GC-MS analysis.

GC-MS Analysis

-

Injection: Inject an aliquot of the FAMEs extract onto a suitable GC column (e.g., a polar capillary column).

-

Separation: Use a temperature gradient program to separate the different FAMEs based on their boiling points and polarity.

-

Mass Spectrometry Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to detect and quantify the specific ions corresponding to myristic acid methyl ester and this compound.

-

Myristic Acid Methyl Ester (Analyte): Monitor characteristic ions (e.g., m/z 242 [M]⁺, 74).

-

This compound (Internal Standard): Monitor the corresponding shifted ions (e.g., m/z 269 [M]⁺).

-

-

Quantification: Calculate the concentration of myristic acid methyl ester in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the non-labeled standard.

The following diagram illustrates the general workflow for using this compound as an internal standard.

Caption: General workflow for quantification using this compound.

Conclusion

This compound is a high-purity, stable isotope-labeled compound that is essential for the accurate and precise quantification of myristic acid methyl ester in complex biological samples. Its use as an internal standard in GC-MS and LC-MS methodologies is a cornerstone of reliable lipidomic analysis, contributing significantly to research in metabolism, disease biomarker discovery, and drug development. The methodologies outlined in this guide provide a framework for the effective application of this critical analytical tool.

References

Synthesis and Isotopic Purity of Methyl tetradecanoate-D27: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of Methyl tetradecanoate-D27, a deuterated analog of methyl myristate. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work.

Introduction

This compound is a valuable tool in various scientific disciplines, including metabolism studies, pharmacokinetic research, and as an internal standard for mass spectrometry-based quantification. The substitution of hydrogen with deuterium atoms provides a unique mass signature that allows for the tracing and differentiation of molecules in complex biological systems. This guide outlines the key methodologies for its synthesis and the analytical techniques for verifying its isotopic purity.

Synthesis of this compound

The synthesis of this compound is typically a two-step process:

-

Perdeuteration of Myristic Acid: The first step involves the isotopic exchange of all non-exchangeable hydrogen atoms on myristic acid with deuterium.

-

Esterification: The resulting Myristic acid-D27 is then esterified with methanol to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis and final product specifications.

| Parameter | Step | Typical Value | Notes |

| Yield | Perdeuteration of Myristic Acid | 85-95% | Yield can be optimized by controlling reaction conditions. |

| Esterification | 90-98% | Dependent on the chosen esterification method and purification. | |

| Isotopic Purity | Final Product | ≥ 98% | As determined by GC-MS or NMR spectroscopy. |

| Chemical Purity | Final Product | ≥ 98% | Assessed by techniques such as GC-FID or HPLC. |

Experimental Workflow

The overall experimental workflow for the synthesis and analysis of this compound is depicted in the following diagram.

Caption: Experimental workflow for the synthesis and analysis of this compound.

Experimental Protocols

Perdeuteration of Myristic Acid via Catalytic H/D Exchange

This protocol is based on the general method for the deuteration of saturated fatty acids using a platinum catalyst.[1]

Materials:

-

Myristic acid (C14H28O2)

-

Deuterium oxide (D2O, 99.8 atom % D)

-

10% Platinum on activated carbon (Pt/C)

-

High-pressure reactor (e.g., Parr reactor)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

In a high-pressure reactor vessel, combine myristic acid, D2O, and 10% Pt/C catalyst. The typical molar ratio of myristic acid to D2O is approximately 1:20, and the catalyst loading is around 10% by weight of the myristic acid.

-

Seal the reactor and purge with an inert gas (e.g., argon or nitrogen).

-

Heat the reactor to a temperature of 150-200°C while stirring. The reaction is typically run for 24-48 hours.

-

After cooling the reactor to room temperature, carefully vent any excess pressure.

-

Recover the reaction mixture and filter to remove the Pt/C catalyst.

-

Extract the deuterated myristic acid from the D2O using dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield Myristic acid-D27.

-

To achieve high isotopic enrichment (≥98%), it is often necessary to repeat the H/D exchange process one or two more times with fresh D2O and catalyst.[1]

Esterification of Myristic acid-D27

This protocol describes the Fischer esterification of the deuterated fatty acid.

Materials:

-

Myristic acid-D27

-

Anhydrous methanol

-

Concentrated sulfuric acid (H2SO4) or anhydrous hydrogen chloride (HCl) in methanol

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Hexane or diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolve Myristic acid-D27 in a large excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the alcohol volume). Alternatively, a solution of anhydrous HCl in methanol can be used.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in hexane or diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain crude this compound.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Isotopic Purity Analysis

The isotopic purity of this compound is crucial for its application and is typically determined by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for determining the isotopic distribution of the synthesized compound.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., a polar column like those with a cyanopropyl stationary phase).

-

Mass Spectrometer: Capable of electron ionization (EI) and with a mass analyzer that can resolve the different isotopologues.

-

Carrier Gas: Helium or hydrogen.

-

Injector and Detector Temperatures: Typically set around 250°C.

-

Oven Temperature Program: A temperature gradient is used to ensure good separation of the analyte from any impurities. A typical program might start at 100°C and ramp up to 250°C.

Sample Preparation:

-

Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., hexane or dichloromethane).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

Data Analysis:

-

The mass spectrum of the eluting peak corresponding to this compound will show a cluster of ions representing the different isotopologues (molecules with varying numbers of deuterium atoms).

-

The molecular ion (M+) of the fully deuterated this compound is expected at m/z 269.56.

-

The relative abundances of the ions in the molecular ion cluster are used to calculate the isotopic enrichment. The isotopic purity is typically reported as the percentage of the desired D27 isotopologue relative to all other isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium (²H) NMR spectroscopy can provide direct evidence of deuterium incorporation and its location within the molecule.

Instrumentation and Conditions:

-

NMR Spectrometer: A high-field NMR spectrometer equipped with a deuterium probe.

-

Solvent: A deuterated solvent that does not have signals overlapping with the analyte, or a non-deuterated solvent if a deuterium-specific probe is used. Chloroform-d is often a suitable choice.

Sample Preparation:

-

Dissolve a sufficient amount of the purified this compound in the chosen NMR solvent.

Data Analysis:

-

The ²H NMR spectrum will show signals corresponding to the deuterium atoms at different positions in the molecule.

-

The absence of signals in the ¹H NMR spectrum in the regions corresponding to the alkyl chain protons confirms successful deuteration.

-

The integration of the residual proton signals in the ¹H NMR spectrum can also be used to estimate the level of deuteration.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving catalytic H/D exchange followed by esterification. Careful execution of the experimental protocols and rigorous purification are essential to obtain a product with high chemical and isotopic purity. The analytical methods outlined in this guide, particularly GC-MS and NMR spectroscopy, are indispensable for the thorough characterization of the final product, ensuring its suitability for demanding research applications.

References

Decoding the Certificate of Analysis for Methyl Tetradecanoate-D27: A Technical Guide

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a stable isotope-labeled compound like Methyl tetradecanoate-D27 is a critical document. It provides the necessary assurance of identity, purity, and isotopic enrichment essential for accurate and reproducible experimental results. This in-depth guide explains the key components of a typical CoA for this compound, details the experimental methodologies employed, and visualizes the analytical workflow.

Understanding the Compound: this compound

This compound is the deuterated form of methyl myristate, a saturated fatty acid methyl ester.[1] The "D27" designation indicates that 27 hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen.[2][3] This isotopic labeling makes it a valuable internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Its use is prevalent in various research areas, including lipid biochemistry and drug metabolism studies, where it serves as a tracer to elucidate metabolic pathways.[1][2][4]

Summary of Quantitative Data

The following table summarizes the typical quantitative data found on a Certificate of Analysis for this compound, compiled from various suppliers.[2][3][5][6]

| Parameter | Specification |

| Chemical Identity | |

| Chemical Name | This compound |

| Synonyms | Myristic Acid methyl ester-D27, Methyl Myristate-D27[2] |

| CAS Number | 434349-93-6[2][5] |

| Molecular Formula | C₁₅H₃D₂₇O₂[2][3] |

| Molecular Weight | 269.56 g/mol [3][5] |

| Purity and Enrichment | |

| Chemical Purity | ≥98%[3][6] |

| Isotopic Purity (Deuterated Forms) | ≥99% (d1-d27)[2] |

| Deuterium Enrichment (Atom % D) | ≥98 atom % D[6] |

| Physical Properties | |

| Physical State | Neat Oil or Liquid[2][3] |

| Storage Conditions | Room temperature or as specified[1][3] |

Experimental Protocols

The data presented in the CoA is generated through a series of rigorous analytical experiments. The following are detailed methodologies for the key experiments typically cited.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity

Objective: To determine the chemical purity of the compound by separating it from any volatile impurities and identifying the components based on their mass-to-charge ratio.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane or ethyl acetate).

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid vaporization.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the components of the sample based on their boiling points and affinity for the stationary phase.

-

Ionization: As the separated components elute from the column, they enter the mass spectrometer's ion source. Here, they are bombarded with electrons (Electron Ionization - EI) to create charged fragments.

-

Mass Analysis: The charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each fragment at a specific m/z.

-

Data Analysis: The resulting mass spectrum is compared to a reference library to confirm the identity of this compound. The purity is calculated by comparing the peak area of the target compound to the total area of all detected peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment

Objective: To confirm the chemical structure and determine the level of deuterium incorporation.

Methodology:

-

Sample Preparation: A small amount of the neat oil is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) and placed in an NMR tube.

-

Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The nuclei of the atoms absorb and re-emit this energy, and the resulting signals are detected.

-

¹H NMR (Proton NMR): This spectrum is used to detect the presence of any residual protons. The integration of these signals relative to a known internal standard allows for the quantification of non-deuterated species.

-

²H NMR (Deuterium NMR): This spectrum directly observes the deuterium nuclei, confirming their presence and location within the molecule.

-

¹³C NMR (Carbon-13 NMR): This provides information about the carbon skeleton of the molecule, further confirming its identity.

-

Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the various NMR spectra are analyzed to confirm the structure and calculate the isotopic enrichment.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical processes involved in generating a Certificate of Analysis for this compound.

Caption: Workflow for Generating a Certificate of Analysis.

Caption: Gas Chromatography-Mass Spectrometry Experimental Workflow.

Caption: Nuclear Magnetic Resonance Spectroscopy Experimental Workflow.

References

Commercial Suppliers of High-Purity Methyl tetradecanoate-D27: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers offering high-purity Methyl tetradecanoate-D27 (also known as Myristic acid methyl ester-D27). This deuterated fatty acid methyl ester is a critical internal standard for quantitative analysis in mass spectrometry-based applications, particularly in lipidomics and metabolic research. This document outlines key specifications from various suppliers, a representative experimental protocol for its use, and visual workflows to guide researchers in its application.

Supplier and Product Specification Overview

High-purity this compound is available from several reputable suppliers. The following table summarizes the key quantitative data for easy comparison. Purity levels are consistently high across these vendors, ensuring reliable performance in sensitive analytical methods.

| Supplier | Product Name | CAS Number | Chemical Purity | Isotopic Purity | Available Pack Sizes |

| LGC Standards | This compound | 434349-93-6 | min 98% | 98 atom % D | 0.1 g, 0.5 g |

| MedChemExpress | This compound | 434349-93-6 | >98% | Not specified | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |

| MyBioSource | This compound | Not specified | >98% | Not specified | 100 mg, 5x100 mg |

| Cayman Chemical | Myristic Acid methyl ester-d27 | 434349-93-6 | Not specified | ≥99% deuterated forms (d1-d27) | 5 mg, 10 mg, 25 mg, 50 mg |

| Fisher Scientific (from CDN Isotopes) | This compound | 434349-93-6 | Not specified | 98 atom % D | 0.1 g, 0.5 g |

Core Applications and Methodologies

This compound is primarily utilized as an internal standard in quantitative mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS) for the precise measurement of its non-deuterated counterpart, methyl tetradecanoate.[1] The stable isotope-labeled standard co-elutes with the endogenous analyte but is distinguished by its higher mass, allowing for accurate quantification by correcting for variations in sample preparation and instrument response.

Representative Experimental Protocol: Quantification of Methyl Tetradecanoate in a Biological Sample using GC-MS

This protocol provides a general workflow for the use of this compound as an internal standard for the quantification of methyl tetradecanoate in a lipid extract from a biological sample.

1. Materials:

-

Biological sample (e.g., plasma, cell lysate)

-

This compound (from a reputable supplier)

-

Solvents for lipid extraction (e.g., chloroform, methanol, water in a 2:1:0.8 v/v/v ratio - Bligh-Dyer method)

-

Transesterification reagent (e.g., 14% BF3 in methanol or 2% H2SO4 in methanol)

-

Internal standard stock solution (e.g., 1 mg/mL this compound in a suitable organic solvent like hexane)

-

Calibration standards of non-deuterated methyl tetradecanoate

-

GC-MS system with a suitable capillary column (e.g., a polar column for fatty acid methyl ester analysis)

2. Sample Preparation: a. Lipid Extraction: i. Homogenize the biological sample. ii. Perform a lipid extraction using a standard method like the Bligh-Dyer or Folch procedure. iii. Evaporate the organic solvent containing the lipid extract to dryness under a stream of nitrogen. b. Internal Standard Spiking: i. Reconstitute the dried lipid extract in a known volume of solvent. ii. Add a precise amount of the this compound internal standard stock solution to the lipid extract. The amount added should be comparable to the expected concentration of the endogenous analyte. c. Transesterification: i. Add the transesterification reagent to the sample. ii. Heat the mixture at a specified temperature (e.g., 80-100°C) for a defined period (e.g., 1-2 hours) to convert fatty acids in the lipid extract to their corresponding methyl esters (FAMEs). iii. After cooling, add water and a non-polar solvent (e.g., hexane) to extract the FAMEs. iv. Collect the organic (upper) layer containing the FAMEs. d. Sample Concentration: i. Evaporate the solvent from the FAME extract to a small, known volume.

3. GC-MS Analysis: a. Injection: Inject an aliquot of the final FAME extract onto the GC-MS system. b. Chromatography: Use a temperature gradient program suitable for separating fatty acid methyl esters. c. Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor characteristic ions for both methyl tetradecanoate and this compound.

- For methyl tetradecanoate (C15H30O2, MW: 242.4 g/mol ), monitor ions such as m/z 242 (M+), 211 ([M-31]+), and 74 (McLafferty rearrangement ion).

- For this compound (C15H3D27O2, MW: ~269.6 g/mol ), monitor the corresponding shifted ions, for example, m/z 269 (M+).

4. Data Analysis: a. Quantification: Determine the concentration of endogenous methyl tetradecanoate by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve generated from standards with known concentrations of methyl tetradecanoate and a fixed concentration of the internal standard.

Visualizing the Workflow and Quality Control

To further clarify the experimental process and the logic behind quality assurance, the following diagrams are provided in the DOT language for Graphviz.

Caption: Experimental workflow for the quantification of methyl tetradecanoate.

Caption: Logical flow of quality control for using an internal standard.

References

Technical Guide: Safety and Handling of Methyl Tetradecanoate-D27

This technical guide provides a comprehensive overview of the safety data for Methyl tetradecanoate-D27, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and product information pages.

Section 1: Chemical Identification and Physical Properties

This compound is a deuterated form of methyl myristate. The following tables summarize its key identification and physical and chemical properties.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoate[1] |

| Synonyms | Methyl Myristate-d27, Tetradecanoic-d27 acid, methyl ester[2] |

| CAS Number | 434349-93-6[1][2] |

| Molecular Formula | C₁₅H₃D₂₇O₂[2] |

| Molecular Weight | 269.6 g/mol [2] |

| Purity | ≥98%[3], ≥99% deuterated forms (d₁-d₂₇)[2] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical State | Neat oil, Liquid | [2][3] |

| Appearance | Colorless to light yellow liquid | [4][5] |

| Solubility | Soluble in DMF (30 mg/ml), DMSO (20 mg/ml), Ethanol (30 mg/ml), chloroform, and methanol. Insoluble in water. | [2][5] |

| Melting Point | 18 °C / 64.4 °F (for non-deuterated form) | [5] |

| Boiling Point | 323 °C / 613.4 °F at 760 mmHg (for non-deuterated form) | [4][6] |

| Flash Point | >110 °C / >230 °F (for non-deuterated form) | [4][6] |

| Specific Gravity | 0.863 (for non-deuterated form) | [4][6] |

Section 2: Hazard Identification and Safety Precautions

While some suppliers classify the non-deuterated form (Methyl tetradecanoate) as not hazardous under OSHA 29 CFR 1910.1200[4], others indicate potential hazards. It is prudent to handle the deuterated compound with care, assuming similar potential hazards.

Table 3: Hazard Statements and Precautionary Measures (for non-deuterated form)

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation[5][7] | P264: Wash skin thoroughly after handling.[5] |

| H319: Causes serious eye irritation[5] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] |

| H335: May cause respiratory irritation[5] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5] |

| P271: Use only outdoors or in a well-ventilated area.[5] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[6]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6]

-

Respiratory Protection: Not required under normal use conditions with adequate ventilation.[6][7]

Section 3: First Aid Measures

In case of exposure, follow these first aid guidelines.

Table 4: First Aid Procedures

| Exposure Route | First Aid Measure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if respiratory irritation occurs.[4][5] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing.[4] If skin irritation occurs, get medical advice/attention.[7] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[4] If eye irritation persists, get medical advice/attention.[5] |

| Ingestion | Clean mouth with water. Do NOT induce vomiting. Get medical attention.[4][5] |

Section 4: Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure safety.

Table 5: Handling and Storage Recommendations

| Aspect | Recommendation |

| Handling | Avoid contact with skin, eyes, and clothing.[5] Use in a well-ventilated area.[5] Wash hands thoroughly after handling.[5][7] |

| Storage | Keep container tightly closed in a dry and well-ventilated place.[8] |

| Recommended Storage Temperature | Room temperature for neat compound.[3] For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[9] |

| Incompatible Materials | Strong oxidizing agents.[6] |

Section 5: Experimental Workflow

The following diagram illustrates a general workflow for handling this compound in a research setting, from receiving to disposal.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. caymanchem.com [caymanchem.com]

- 3. larodan.com [larodan.com]

- 4. fishersci.com [fishersci.com]

- 5. sds.metasci.ca [sds.metasci.ca]

- 6. fishersci.com [fishersci.com]

- 7. agilent.com [agilent.com]

- 8. cleanchemlab.com [cleanchemlab.com]

- 9. medchemexpress.com [medchemexpress.com]

The Cornerstone of Quantitative Mass Spectrometry: A Technical Guide to Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within pharmaceutical research and development, the pursuit of precise and accurate quantification of molecules is paramount. Mass spectrometry (MS), coupled with liquid chromatography (LC-MS), has emerged as a powerful tool for this purpose. However, the inherent variability in sample preparation, matrix effects, and instrument response can introduce significant errors. This technical guide delves into the fundamental principle and practical application of deuterated internal standards, a cornerstone technique that ensures the reliability and robustness of quantitative mass spectrometry data.

The Core Principle: Isotope Dilution Mass Spectrometry

The use of deuterated standards is a form of Isotope Dilution Mass Spectrometry (IDMS), a reference technique for quantitative analysis.[1][2] The core principle lies in the addition of a known quantity of an isotopically labeled version of the analyte—in this case, a deuterated standard—to the sample at the earliest stage of analysis.[2][3]

The deuterated internal standard is chemically identical to the analyte of interest, with the only difference being the replacement of one or more hydrogen atoms with deuterium (²H).[4][5] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their identical chemical properties ensure they behave similarly throughout the analytical process.[4][5]

By measuring the ratio of the signal from the endogenous analyte to that of the deuterated internal standard, variations introduced during sample preparation, chromatography, and ionization are effectively normalized.[6][7] This ratiometric measurement is the key to the high precision and accuracy achievable with this method.

Advantages in Quantitative Analysis

The use of deuterated internal standards offers several significant advantages over other quantification strategies, such as external calibration or the use of structural analogues.

-

Correction for Matrix Effects: Biological matrices like plasma, blood, and urine are complex and can significantly suppress or enhance the ionization of the analyte, a phenomenon known as the matrix effect.[7][8] Since the deuterated standard co-elutes with the analyte and has the same chemical properties, it experiences the same matrix effects.[6][8] This co-elution allows for the accurate correction of these effects, leading to more reliable data.[6]

-

Improved Accuracy and Precision: By compensating for variations in sample extraction, recovery, and instrument response, deuterated standards significantly improve the accuracy and precision of quantitative measurements.[4][6][9] This is crucial in regulated environments such as clinical trials and therapeutic drug monitoring.

-

Enhanced Robustness of Bioanalytical Methods: The inclusion of a deuterated internal standard makes the analytical method more robust and less susceptible to day-to-day variations in experimental conditions.[10]

Key Considerations for Implementation

While powerful, the successful implementation of deuterated internal standards requires careful consideration of several factors:

-

Isotopic Purity: The deuterated standard should have high isotopic purity to avoid interference with the analyte signal.

-

Stability of the Deuterium Label: The deuterium atoms should be placed in positions on the molecule where they are not susceptible to exchange with hydrogen atoms from the solvent or matrix.[11] Placing labels on heteroatoms (O, N) or carbons adjacent to carbonyl groups should be avoided.[11]

-

Potential for Isotope Effects: The mass difference between hydrogen and deuterium can sometimes lead to slight differences in chromatographic retention times, known as the deuterium isotope effect.[9][12] While often minimal, this effect should be evaluated during method development to ensure co-elution is maintained. Using ¹³C or ¹⁵N labeled standards can minimize this effect, though they are often more expensive to synthesize.[11]

Experimental Protocols

The following sections provide detailed methodologies for common sample preparation techniques used in conjunction with deuterated internal standards for quantitative LC-MS analysis.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a common method for removing proteins from biological samples, such as plasma or serum, prior to LC-MS analysis.[1][6]

Materials:

-

Biological sample (e.g., plasma, serum)

-

Deuterated internal standard solution of known concentration

-

Precipitating agent:

-

Organic solvent (e.g., acetonitrile, methanol)

-

Zinc sulfate solution (10% w/v)

-

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Protocol:

-

Spiking the Sample: To a known volume of the biological sample in a microcentrifuge tube, add a precise volume of the deuterated internal standard solution.

-

Vortexing: Briefly vortex the mixture to ensure homogeneity.

-

Addition of Precipitating Agent:

-

Agitation: Vortex the mixture vigorously for 1-2 minutes to facilitate protein precipitation.[6]

-

Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the clear supernatant to a new tube or a 96-well plate for LC-MS analysis.

Sample Preparation: Supported Liquid Extraction (SLE)

Supported liquid extraction is another effective technique for cleaning up biological samples, offering high analyte recovery and removal of matrix components like phospholipids.[4][9][12]

Materials:

-

Biological sample (e.g., plasma, urine)

-

Deuterated internal standard solution of known concentration

-

SLE plate or cartridge

-

Aqueous buffer (if pH adjustment is needed)

-

Water-immiscible organic extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

-

Collection plate or tubes

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solvent

Protocol:

-

Sample Pre-treatment:

-

Spike a known volume of the biological sample with a precise volume of the deuterated internal standard solution.

-

If necessary, dilute the sample with an aqueous buffer to adjust the pH for optimal extraction of the analyte. For basic compounds, a dilution with 2% ammonia in water is common.[4]

-

-

Loading: Load the pre-treated sample onto the SLE plate or cartridge. Apply a brief, gentle vacuum to initiate the flow of the sample into the sorbent material.

-

Adsorption: Allow the sample to adsorb onto the diatomaceous earth support for approximately 5 minutes.[4] This step allows the aqueous sample to spread over a large surface area.

-

Elution: Add the water-immiscible organic extraction solvent to the SLE plate or cartridge. The solvent will percolate through the support, extracting the analyte and the deuterated standard while leaving behind proteins, salts, and phospholipids. It is common to perform the elution twice with a specific volume of solvent (e.g., 0.9 mL of ethyl acetate).[4]

-

Evaporation: Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume of a solvent compatible with the LC-MS mobile phase. The sample is now ready for injection.

Data Presentation: Performance of Deuterated Internal Standards

The use of deuterated internal standards consistently leads to improved performance in bioanalytical methods. The following tables summarize quantitative data from various studies, comparing the accuracy and precision of methods utilizing deuterated (stable isotope-labeled) internal standards versus other approaches.

Table 1: Comparison of Accuracy and Precision with Different Internal Standards for the Analysis of D-24851

| Internal Standard Type | Concentration (ng/mL) | Accuracy (%) | Precision (%) |

| Analogous IS | 1 | 118.2 | 16.2 |

| 2 | 119.1 | 12.3 | |

| 5 | 117.8 | 8.9 | |

| No IS | 1 | 112.5 | 13.5 |

| 2 | 114.3 | 10.1 | |

| 5 | 110.7 | 7.5 | |

| Deuterated IS | 1 | 102.3 | 4.5 |

| 2 | 101.8 | 3.2 | |

| 5 | 100.9 | 2.8 |

Data adapted from a study on the tubulin inhibitor D-24851, demonstrating the superior accuracy and precision achieved with a deuterated internal standard.[4]

Table 2: Inter- and Intra-day Precision and Accuracy for Lapatinib Quantification using a Deuterated Internal Standard

| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) ± SD | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| 5 (LLOQ) | 5.2 ± 0.4 | 7.7 | 104.0 | 8.9 | 102.7 |

| 15 (Low QC) | 15.8 ± 0.9 | 5.7 | 105.3 | 6.5 | 104.2 |

| 500 (Medium QC) | 512.6 ± 23.1 | 4.5 | 102.5 | 5.1 | 101.8 |

| 4000 (High QC) | 4105.2 ± 156.0 | 3.8 | 102.6 | 4.2 | 102.1 |

This table showcases the excellent precision and accuracy of a validated LC-MS/MS method for the therapeutic drug monitoring of lapatinib using its deuterated internal standard.[9]

Mandatory Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate key concepts and workflows related to the use of deuterated standards in mass spectrometry.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Caption: How deuterated standards compensate for matrix effects.

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative mass spectrometry. Their ability to mimic the behavior of the analyte of interest throughout the analytical workflow provides a robust mechanism for correcting for a multitude of potential errors, most notably matrix effects and variability in sample recovery. By adhering to the principles of isotope dilution mass spectrometry and implementing well-defined experimental protocols, researchers, scientists, and drug development professionals can achieve highly accurate, precise, and reliable quantitative data, ensuring the integrity of their findings and supporting critical decisions in the pharmaceutical industry.

References

- 1. mdpi.com [mdpi.com]

- 2. lornajane.net [lornajane.net]

- 3. m.youtube.com [m.youtube.com]

- 4. agilent.com [agilent.com]

- 5. texilajournal.com [texilajournal.com]

- 6. Technical Tip: Protein Precipitation [phenomenex.com]

- 7. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 8. Qualitative and Quantitative Analysis by ICP-MS | Inductively Coupled Plasma Mass Spectrometry: SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 9. Systematic evaluation of supported liquid extraction in reducing matrix effect and improving extraction efficiency in LC-MS/MS based bioanalysis for 10 model pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biotage.com [biotage.com]

- 11. sketchviz.com [sketchviz.com]

- 12. norlab.com [norlab.com]

Applications of Methyl Tetradecanoate-D27 in Lipidomics Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of Methyl tetradecanoate-D27 in lipidomics research. It is designed to furnish researchers, scientists, and drug development professionals with detailed methodologies, quantitative data, and a foundational understanding of how this stable isotope-labeled internal standard is leveraged for accurate and robust lipid analysis.

Introduction to Quantitative Lipidomics and the Role of Internal Standards

Lipidomics, the large-scale study of cellular lipids, plays a crucial role in understanding disease pathology, identifying biomarkers, and developing novel therapeutics. A key challenge in lipidomics is the accurate quantification of individual lipid species due to the vast complexity and dynamic range of the lipidome. Mass spectrometry (MS), coupled with chromatographic separation techniques like gas chromatography (GC) and liquid chromatography (LC), is the primary analytical platform for lipid analysis.

To ensure the precision and accuracy of quantification by MS, internal standards are indispensable.[1][2] Stable isotope-labeled compounds are the gold standard for internal standards in mass spectrometry because they share near-identical physicochemical properties with their endogenous, unlabeled counterparts. This ensures they behave similarly during sample preparation, extraction, derivatization, and ionization, thus effectively correcting for sample loss and matrix effects. This compound, a deuterated form of methyl myristate, serves as an excellent internal standard for the quantification of fatty acids.[2][3]

Physicochemical Properties of this compound

This compound is the methyl ester of myristic acid where 27 hydrogen atoms have been replaced by deuterium. This isotopic enrichment results in a distinct mass shift, allowing for its clear differentiation from the endogenous, unlabeled methyl tetradecanoate in a mass spectrometer.

| Property | Value |

| Chemical Formula | C₁₅H₃D₂₇O₂ |

| Molecular Weight | 269.56 g/mol [3] |

| Synonyms | Myristic acid methyl ester-d27, Methyl myristate-d27[2][3] |

| Appearance | Neat oil[2] |

| Purity | ≥99% deuterated forms (d₁-d₂₇)[2] |

| Storage | -20°C or -80°C for long-term stability[3] |

Core Application: Internal Standard for Fatty Acid Quantification

The primary application of this compound is as an internal standard for the quantitative analysis of fatty acids, particularly myristic acid (C14:0), and other fatty acids after their conversion to fatty acid methyl esters (FAMEs).[3] The overall workflow involves lipid extraction from a biological sample, transesterification of fatty acids to FAMEs, followed by GC-MS or LC-MS/MS analysis.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for quantitative fatty acid analysis using this compound as an internal standard.

Caption: General workflow for quantitative fatty acid analysis.

Detailed Experimental Protocols

This section provides detailed methodologies for the key steps in the quantitative analysis of fatty acids using this compound.

Lipid Extraction

The choice of extraction method depends on the sample matrix. The Folch and Bligh-Dyer methods are two of the most widely used protocols for lipid extraction.

Protocol 4.1.1: Modified Folch Extraction

-

Homogenize the biological sample (e.g., ~20 mg of tissue or 10^6 cells) in a chloroform/methanol mixture (2:1, v/v).

-

Add a known amount of this compound in a suitable solvent to the homogenate. The exact amount should be optimized based on the expected concentration of endogenous myristic acid.

-

Vortex the mixture thoroughly and incubate at room temperature for 20 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the layers.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, fatty acids are derivatized to their more volatile methyl esters.

Protocol 4.2.1: Acid-Catalyzed Transesterification using Methanolic HCl

-

Reconstitute the dried lipid extract in 1 mL of 3M methanolic HCl.

-

Seal the reaction vial and heat at 80°C for 1 hour.

-

Cool the vial to room temperature.

-

Add 1 mL of hexane and 1 mL of water, and vortex thoroughly.

-

Centrifuge at 1,500 x g for 10 minutes.

-

Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

GC-MS Analysis

Instrumentation and Parameters (Illustrative Example)

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Mass Spectrometer: Agilent 5975C or equivalent.

-

Column: DB-23 (60 m x 0.25 mm, 0.25 µm film thickness) or similar polar capillary column.

-

Injector Temperature: 250°C.

-

Oven Program: Initial temperature of 50°C, hold for 1 min, ramp to 175°C at 25°C/min, then ramp to 230°C at 4°C/min, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Methyl tetradecanoate (unlabeled): m/z 242 (M+), 74.

-

This compound: m/z 269 (M+).

-

Quantitative Data and Method Validation

While specific validation data for this compound is not extensively published in single comprehensive reports, the following tables summarize typical performance characteristics for the quantification of FAMEs using internal standards, which can be expected to be similar for this compound.

Table 1: Illustrative Linearity and Detection Limits for FAME Analysis by GC-MS

| Analyte | Linearity Range (µg/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |

| Methyl hexadecanoate | 0.50–10.00 | >0.999 | 11.94 | 39.8 |

| Methyl stearate | 1.00–20.00 | >0.999 | 11.90 | 39.7 |

| Methyl tetradecanoate | (Expected) 0.50–15.00 | >0.99 | ~10 | ~35 |

Data for Methyl hexadecanoate and Methyl stearate are from a published study and are representative of typical performance.[4] The values for Methyl tetradecanoate are projected based on similar compounds.

Table 2: Illustrative Recovery and Precision for FAME Analysis

| Analyte | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Methyl hexadecanoate | 95.25 - 100.29 | < 5 | < 10 |

| Methyl stearate | 96.50 - 101.15 | < 5 | < 10 |

| Methyl tetradecanoate | (Expected) 95 - 105 | < 5 | < 10 |

Data for Methyl hexadecanoate and Methyl stearate are from a published study.[4] The values for Methyl tetradecanoate are projected based on standard acceptance criteria in bioanalytical method validation.

Signaling Pathways and Logical Relationships

In lipidomics studies, the quantification of specific fatty acids can provide insights into the activity of various metabolic and signaling pathways. Myristic acid, for example, is a substrate for the synthesis of more complex lipids and can also be involved in protein acylation.

Caption: Role of Myristic Acid in Cellular Processes.

Conclusion

This compound is a critical tool in quantitative lipidomics, enabling the accurate and precise measurement of fatty acids. Its use as an internal standard corrects for variability throughout the analytical workflow, from sample preparation to mass spectrometric detection. The detailed protocols and expected quantitative performance data provided in this guide serve as a valuable resource for researchers aiming to implement robust and reliable methods for fatty acid analysis in their studies. The continued application of such stable isotope-labeled standards will undoubtedly advance our understanding of the complex roles of lipids in health and disease.

References

- 1. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for the Preparation of Methyl Tetradecanoate-D27 Stock Solution

Introduction

Methyl tetradecanoate-D27 is the deuterated form of methyl myristate, a saturated fatty acid methyl ester. It is commonly utilized as an internal standard in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the detection and quantification of its non-deuterated counterpart. The incorporation of stable isotopes like deuterium provides a distinct mass difference, enabling precise and accurate measurement in complex biological matrices. This document outlines the detailed protocol for the preparation of a stock solution of this compound for research and drug development applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 434349-93-6 | [1][2][3] |

| Molecular Formula | C₁₅H₃D₂₇O₂ | [1][3] |

| Molecular Weight | 269.56 g/mol | [1][3][4] |

| Appearance | Colorless to off-white liquid | [2] |

| Purity | >98% | [1][5] |

| Solubility (at 25°C) | DMF: 30 mg/mLDMSO: 20 mg/mLEthanol: 30 mg/mL | |

| Storage (Neat) | Room temperature or at -20°C | [1][6] |

| Storage (Stock Solution) | -20°C for up to 1 month-80°C for up to 6 months | [2] |

Experimental Protocol

This protocol provides a step-by-step guide for the preparation of a 10 mg/mL stock solution of this compound in ethanol. Researchers should adjust the quantities based on their specific experimental needs.

Materials

-

This compound

-

Anhydrous Ethanol (≥99.5%)

-

Calibrated analytical balance

-

Volumetric flask (e.g., 1 mL or 5 mL)

-

Glass vials with PTFE-lined caps

-

Pipettes and sterile pipette tips

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure

-

Equilibration: Allow the vial containing this compound and the anhydrous ethanol to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the compound.

-

Dissolution:

-

Transfer the weighed this compound into a clean, dry volumetric flask.

-

Add a small amount of anhydrous ethanol to the flask (approximately half of the final volume).

-

Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer for a few seconds to aid dissolution. For compounds that are difficult to dissolve, brief sonication in an ultrasonic bath may be applied.

-

-

Volume Adjustment: Once the solute is completely dissolved, add anhydrous ethanol to the volumetric flask up to the calibration mark.

-

Homogenization: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

-

Aliquoting and Storage:

-

Dispense the stock solution into smaller, single-use aliquots in glass vials with PTFE-lined caps. This will help to avoid repeated freeze-thaw cycles which can degrade the compound.[2][7]

-

Clearly label each vial with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

-

Example Stock Solution Preparations

| Desired Concentration (mg/mL) | Mass of this compound (mg) | Final Volume (mL) | Solvent |

| 1 | 1 | 1 | Anhydrous Ethanol |

| 5 | 5 | 1 | Anhydrous Ethanol |

| 10 | 10 | 1 | Anhydrous Ethanol |

| 20 | 20 | 1 | Anhydrous Ethanol |

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.

-

Perform all weighing and solvent handling steps in a well-ventilated area or a fume hood.

-

Consult the Safety Data Sheet (SDS) for this compound and the solvents used for detailed safety information.

Experimental Workflow

Caption: Workflow for the preparation of this compound stock solution.

References

- 1. larodan.com [larodan.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. This compound | C15H30O2 | CID 12507270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Fatty Acid Analysis Using Methyl tetradecanoate-D27

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Methyl tetradecanoate-D27 as an internal standard in the quantitative analysis of fatty acids by Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Accurate quantification of fatty acids is crucial in various fields, including biomedical research, drug development, and clinical diagnostics. The use of a stable isotope-labeled internal standard is a widely accepted method for achieving high precision and accuracy in quantitative mass spectrometry. This compound, a deuterated analog of methyl myristate, serves as an excellent internal standard for the analysis of fatty acid methyl esters (FAMEs). Its chemical and physical properties are nearly identical to the endogenous unlabeled analyte, ensuring similar behavior during sample preparation and analysis, thereby correcting for variations in extraction efficiency, derivatization yield, and instrument response.[1][2]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful quantitative technique where a known amount of an isotopically labeled standard (e.g., this compound) is added to a sample at the beginning of the analytical procedure.[1][2] The ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard is then measured by the mass spectrometer. Since the analyte and the standard are affected proportionally by sample losses during preparation and analysis, this ratio remains constant, allowing for accurate quantification of the analyte.

Recommended Concentration of this compound

The optimal concentration of the internal standard should be in the same order of magnitude as the endogenous analytes being quantified to ensure accurate and reproducible results. Based on established protocols for fatty acid analysis using deuterated internal standards, a working concentration in the range of 0.1 to 10 µg/mL is recommended for the this compound internal standard solution.

For many biological samples, a common practice is to add a fixed volume of the internal standard solution to each sample to achieve a final concentration that is comparable to the expected concentration of the fatty acids of interest. For instance, adding 100 µL of a 0.25 ng/µL (0.25 µg/mL) this compound solution to each sample has been shown to be effective.[3] The exact concentration should be optimized based on the specific sample matrix and the expected concentration range of the fatty acids being analyzed.

Preparation of Internal Standard Stock and Working Solutions

Table 1: Preparation of this compound Internal Standard Solutions

| Solution | Preparation | Recommended Concentration | Storage |

| Stock Solution | Dissolve a known weight of neat this compound in a high-purity solvent such as ethanol, methanol, or toluene. | 1 mg/mL | -20°C in an amber vial under an inert atmosphere (e.g., argon or nitrogen) |

| Working Solution | Dilute the stock solution with the appropriate solvent to the desired final concentration. | 0.1 - 10 µg/mL | -20°C in an amber vial. Prepare fresh dilutions as needed. |

Experimental Protocol: Fatty Acid Analysis by GC-MS

This protocol outlines the key steps for the extraction, derivatization, and analysis of fatty acids from biological samples using this compound as an internal standard.

Materials and Reagents

-

Biological sample (e.g., plasma, serum, cells, tissue)

-

This compound

-

Solvents: Methanol, Chloroform, Hexane, Isooctane (all HPLC or GC grade)

-

Reagents for derivatization: Boron trifluoride (BF3) in methanol (14%), or Methanolic HCl

-

Sodium chloride (NaCl) solution (0.9% w/v)

-

Anhydrous sodium sulfate

-

GC vials with inserts

Experimental Workflow

Figure 1: General workflow for fatty acid analysis using an internal standard.

Step-by-Step Procedure

-

Sample Preparation and Lipid Extraction (Folch Method)

-

To 100 µL of sample (e.g., serum or plasma), add 100 µL of the this compound working solution.[3]

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Vortex thoroughly for 2 minutes.

-

Add 500 µL of 0.9% NaCl solution and vortex again.

-

Centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

-

Dry the extracted lipids under a gentle stream of nitrogen.

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

To the dried lipid extract, add 1 mL of 14% BF3 in methanol.

-

Seal the tube tightly and heat at 100°C for 30 minutes.

-

Cool the tube to room temperature.

-

Add 1 mL of water and 1 mL of hexane.

-

Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes.

-

Transfer the upper hexane layer containing the FAMEs to a clean GC vial.

-

The sample is now ready for GC-MS analysis.

-

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for FAME analysis. These should be optimized for the specific instrument and column used.

Table 2: Example GC-MS Parameters for FAME Analysis

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-23, DB-WAX, or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injection Volume | 1 µL |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Oven Program | Initial temperature 100°C, hold for 2 min, ramp to 200°C at 10°C/min, then ramp to 240°C at 5°C/min, hold for 10 min. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temp | 230°C |

| MS Quad Temp | 150°C |

| Scan Mode | Selected Ion Monitoring (SIM) or Full Scan |

Data Analysis and Quantification

For quantification, it is recommended to use the Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity.

Table 3: Suggested Ions for SIM Analysis

| Analyte | Retention Time (approx.) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Methyl tetradecanoate (unlabeled) | Varies with column and conditions | 242 (M+) | 74, 87 |

| This compound (Internal Standard) | Elutes slightly earlier than the unlabeled form | 269 (M+) | 77, 90 |

| Other FAMEs | Varies | M+ | Characteristic fragment ions |

The concentration of each fatty acid is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled fatty acid standards and a constant concentration of the internal standard.

Signaling Pathway and Logical Relationship Diagram

The use of an internal standard is based on a clear logical relationship to ensure accurate quantification.

Figure 2: Logic of internal standard-based quantification.

Conclusion

This compound is a highly suitable internal standard for the accurate and precise quantification of fatty acids in various biological matrices. The provided protocol offers a robust starting point for developing and validating a fatty acid analysis method in your laboratory. Optimization of the internal standard concentration and GC-MS parameters is recommended to achieve the best performance for your specific application.

References

Application Note: Quantitative Analysis of Myristic Acid in Biological Samples Using Methyl Tetradecanoate-D27 as an Internal Standard

Audience: This document is intended for researchers, scientists, and drug development professionals involved in lipidomics and metabolomics who require a robust method for the quantification of myristic acid in various biological matrices.

Abstract

This application note provides a detailed protocol for the accurate and precise quantification of myristic acid (C14:0) in biological samples such as plasma, serum, cells, and tissues. The method utilizes a stable isotope-labeled internal standard, Methyl tetradecanoate-D27 (the methyl ester of deuterated myristic acid), in conjunction with gas chromatography-mass spectrometry (GC-MS). The use of a deuterated internal standard corrects for variability during sample preparation and analysis, ensuring high accuracy and reproducibility.[1] This document outlines procedures for sample preparation, including lipid extraction and derivatization, as well as instrumental analysis and data processing.

Principle of the Method

The quantitative analysis is based on the stable isotope dilution method.[1] A known quantity of this compound is spiked into each biological sample at the beginning of the preparation process. This internal standard is chemically identical to the analyte of interest (myristic acid methyl ester) but has a different mass due to the deuterium labels.[2] By comparing the mass spectrometer's response of the endogenous analyte to the deuterated internal standard, precise quantification can be achieved, compensating for any analyte loss during extraction, derivatization, and injection.[1][3]

The overall workflow involves the hydrolysis of esterified fatty acids, extraction of total fatty acids, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

Caption: The principle of using a known amount of a deuterated standard to quantify an unknown analyte.

Materials and Reagents

| Material/Reagent | Supplier | Grade | Notes |

| This compound | MedChemExpress, Cayman Chemical | ≥98% deuterated forms | Internal Standard (IS).[2][4] Prepare a stock solution in ethanol. |

| Myristic Acid | Sigma-Aldrich | ≥99% | For calibration curve standards. |

| Isooctane (2,2,4-Trimethylpentane) | Fisher Scientific | HPLC Grade | |

| Methanol | Fisher Scientific | HPLC Grade | |

| Ethanol | Fisher Scientific | ACS Grade | For preparing standards. |

| Hydrochloric Acid (HCl) | Sigma-Aldrich | ACS Reagent | For acidification. |

| Pentafluorobenzyl (PFB) Bromide | Thermo Fisher Scientific | Derivatization Grade | Derivatizing agent. |

| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | ≥99% | Catalyst for derivatization. |

| Acetonitrile | Fisher Scientific | HPLC Grade | |

| Phosphate-Buffered Saline (PBS) | Gibco | For cell/tissue samples. | |

| Deionized Water | Millipore Milli-Q | 18.2 MΩ·cm | |

| Glass tubes (16x125 mm, 10x75 mm) | VWR | Borosilicate | |

| Centrifuge | Beckman Coulter | Capable of 3000 x g. | |

| SpeedVac Concentrator | Thermo Fisher Scientific | For solvent evaporation. |

Experimental Protocols

Preparation of Standards

-

Internal Standard (IS) Stock Solution (10X):

-

Internal Standard Working Solution (1X):

-

On the day of the experiment, dilute the 10X stock solution to 0.25 ng/µL with 100% ethanol.[3]

-

-

Calibration Curve Standards:

-

Prepare a stock solution of unlabeled myristic acid in ethanol.

-

Perform serial dilutions to create a series of standard solutions.

-

To create the calibration curve samples, add 50 µL of each standard dilution to 100 µL of the 1X IS working solution in glass tubes.[3]

-

Sample Preparation Workflow

Caption: Step-by-step workflow for preparing biological samples for fatty acid analysis.

Detailed Protocol for Specific Sample Types

The initial steps vary depending on the biological matrix.[3]

-

For Plasma/Serum:

-

For Cultured Cells:

-

For Tissue:

Lipid Extraction and Derivatization (Common Steps)

-

Lysis and Acidification: Add methanol (e.g., 500 µL for plasma/cell preps) and 25 µL of 1 N HCl to the sample mixture.[1][3] This lyses cells and ensures fatty acids are in their protonated form for efficient extraction.

-

Extraction: Add 1.5 mL of isooctane, vortex vigorously for 1 minute, and centrifuge at 3000 x g for 2 minutes to separate the phases.[1][3]

-

Collection: Carefully transfer the upper organic layer (isooctane) containing the lipids to a clean 10x75 mm glass tube.[3]

-

Drying: Evaporate the solvent to complete dryness using a SpeedVac concentrator.[3]

-

Derivatization:

-

Final Preparation: Dry the sample again under vacuum in a SpeedVac. Reconstitute the derivatized fatty acids in 50 µL of isooctane. The sample is now ready for GC-MS analysis.[3]

Instrumental Analysis: GC-MS

Analysis is performed using a gas chromatograph coupled to a mass spectrometer, often operated in negative chemical ionization (NCI) mode, which provides high sensitivity for electrophilic PFB esters.[1][3]

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890 or equivalent |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Carrier Gas | Helium |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Oven Program | Start at 100°C, ramp to 280°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | Agilent 5977 MSD or equivalent |

| Ionization Mode | Negative Chemical Ionization (NCI) |

| Reagent Gas | Methane |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor | Myristic Acid (Analyte): m/z 227 (M-PFB) |

| This compound (IS): m/z 254 (M-PFB) |

Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas for the analyte (endogenous myristic acid) and the internal standard (this compound) in each sample and standard.

-

Calibration Curve:

-

For each calibration standard, calculate the ratio of the analyte peak area to the IS peak area.

-

Plot this ratio against the known concentration of the unlabeled myristic acid standard.

-

Perform a linear regression to generate a standard curve.

-

-

Sample Quantification:

-

Calculate the peak area ratio (analyte/IS) for each biological sample.

-

Determine the concentration of myristic acid in the sample by interpolating from the linear regression equation of the standard curve.

-

Typical Method Performance

The following table summarizes typical performance characteristics for fatty acid quantification methods using stable isotope dilution and GC-NCI-MS.[5]

| Parameter | Typical Value |

| Linearity (R²) | ≥ 0.990 |

| Limit of Detection (LOD) | Low ng/mL range |

| Intra-assay Precision (CV) | ≤ 9.0% |

| Inter-assay Precision (CV) | ≤ 13.2% |

| Sample Stability | Stable for 24 hrs at RT, 7 days at 4°C, >75 days at -20°C |

Troubleshooting

| Problem | Potential Cause | Solution |

| Low IS Signal | Incomplete reconstitution. | Vortex sample thoroughly after adding final isooctane. |

| Degradation of IS stock. | Prepare fresh IS working solution. Check storage conditions of stock. | |

| Poor Peak Shape | Active sites in injector liner or column. | Replace injector liner and trim the GC column. |

| Sample overload. | Dilute the sample and re-inject. | |

| High Variability | Inconsistent sample extraction. | Ensure precise and consistent pipetting of solvents, especially isooctane. |

| Incomplete derivatization. | Ensure reagents are fresh and incubation time is adequate. | |

| No Analyte Peak | Analyte concentration is below LOD. | Concentrate the sample or use a larger initial sample volume. |

References

- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. lipidmaps.org [lipidmaps.org]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Fatty Acid Methyl Esters in Human Plasma using Methyl Tetradecanoate-D27 as an Internal Standard

Abstract

This application note details a robust and reliable method for the quantitative analysis of fatty acid methyl esters (FAMEs) in human plasma samples by gas chromatography-mass spectrometry (GC-MS). The protocol employs a liquid-liquid extraction of total lipids, followed by transesterification to convert fatty acids into their corresponding methyl esters. For accurate quantification, a deuterated internal standard, Methyl tetradecanoate-D27, is utilized. This method is suitable for researchers, scientists, and drug development professionals requiring precise measurement of fatty acid profiles in plasma, which can serve as important biomarkers in various physiological and pathological states.

Introduction

The analysis of fatty acid profiles in plasma is crucial in numerous research areas, including nutrition, metabolic diseases, and drug development. Fatty acids in plasma are present in various lipid fractions, such as phospholipids, triglycerides, cholesteryl esters, and free fatty acids. Gas chromatography (GC) combined with mass spectrometry (MS) is a powerful technique for the detailed analysis of FAMEs, offering high resolution and sensitivity.[1][2]

Accurate quantification of individual fatty acids requires the use of an appropriate internal standard to correct for variations during sample preparation and analysis. Deuterated fatty acid methyl esters, such as this compound, are ideal internal standards as they share similar chemical and physical properties with their non-deuterated counterparts but are distinguishable by mass spectrometry.[3] This ensures a high degree of accuracy in the quantification of endogenous fatty acids.[4]

This document provides a comprehensive protocol for the extraction of lipids from plasma, the derivatization of fatty acids to FAMEs, and their subsequent analysis by GC-MS.

Experimental Protocols

Materials and Reagents

-

Plasma samples (stored at -80°C)

-

This compound (Internal Standard)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Hexane (HPLC grade)

-

Methanolic HCl (3 N)

-

Sodium Chloride (NaCl) solution (0.9% w/v)

-

Butylated hydroxytoluene (BHT)

-

FAME standards mix for calibration

-

Glass tubes with PTFE-lined caps

-

Nitrogen gas for evaporation

-

Vortex mixer

-

Centrifuge

-

Heating block or water bath

-

GC-MS system with a polar capillary column (e.g., BPX70 or similar)

Sample Preparation Workflow

Caption: Experimental workflow for FAME analysis in plasma.

Lipid Extraction (Modified Folch Method)

-

Thaw frozen plasma samples on ice.

-

In a glass tube, add 100 µL of plasma.

-

Add a known amount of this compound internal standard solution.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol solution containing BHT as an antioxidant.[5]

-

Vortex the mixture vigorously for 1 minute.

-

Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

-

Vortex again for 30 seconds and then centrifuge at 2000 x g for 10 minutes to separate the layers.[5]

-

Carefully collect the lower organic layer (chloroform) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen at room temperature.[5]

Transesterification to FAMEs

-

To the dried lipid extract, add 1.5 mL of 3 N methanolic HCl.[5]

-

Seal the tube tightly and vortex for 30 seconds.

-

Heat the sample at 85°C for 45 minutes in a heating block or water bath.[5][6]

-

Allow the sample to cool to room temperature.

-

Add 1 mL of hexane to extract the FAMEs and vortex for 30 seconds.[5]

-

Centrifuge at 900 x g for 5 minutes to aid phase separation.[5]

-

Transfer the upper hexane layer containing the FAMEs to a new tube.

-

Repeat the hexane extraction (steps 5-7) and combine the extracts.

-

Evaporate the combined hexane extracts to dryness under a stream of nitrogen.

-

Reconstitute the dried FAMEs in a small volume of hexane (e.g., 50 µL) for GC-MS analysis.[5]

GC-MS Analysis

-

GC System: Agilent Gas Chromatograph or equivalent.

-